molecular formula C10H10OS3 B12450903 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole

4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole

Katalognummer: B12450903
Molekulargewicht: 242.4 g/mol
InChI-Schlüssel: RJSCGQHMPLGRAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole is an organic compound that features a methoxyphenyl group attached to a dithiole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole typically involves the reaction of 4-methoxyphenyl derivatives with dithiole precursors under specific conditions. One common method involves the use of Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the presence of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include modulation of oxidative stress and inhibition of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a methoxyphenyl group and a dithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Eigenschaften

Molekularformel

C10H10OS3

Molekulargewicht

242.4 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-1-sulfanylidene-1,3-dithiole

InChI

InChI=1S/C10H10OS3/c1-11-9-4-2-8(3-5-9)10-6-14(12)7-13-10/h2-6H,7H2,1H3

InChI-Schlüssel

RJSCGQHMPLGRAR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CS(=S)CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.